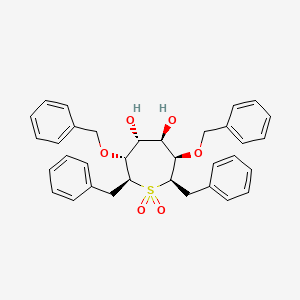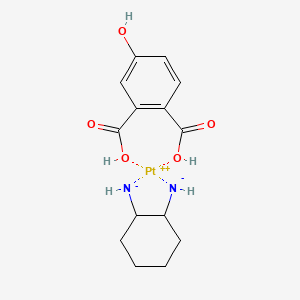
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is a coordination compound that features platinum in the +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) typically involves the reaction of platinum(II) chloride with cyclohexane-1,2-diamine and 4-hydroxyphthalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum(II) chloride in a suitable solvent.
- Adding cyclohexane-1,2-diamine to the solution and allowing the reaction to proceed.
- Introducing 4-hydroxyphthalic acid to the mixture and maintaining the reaction conditions to facilitate complex formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) undergoes various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 4-hydroxyphthalato ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of other ligands in the presence of a suitable solvent and sometimes a catalyst.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction Reactions: May involve reducing agents like sodium borohydride or hydrazine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new platinum complexes with different ligands, while oxidation and reduction reactions alter the oxidation state of the platinum center.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate ligand exchange and redox processes.
Biology and Medicine
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) has shown potential in cancer treatment, similar to other platinum-based drugs like cisplatin. Its unique structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit cancer cell proliferation.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) in cancer treatment involves the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cancer cells, making it effective in inhibiting tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is unique due to its specific ligand arrangement, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for reduced side effects and enhanced efficacy makes it a promising candidate for further research and development.
Propiedades
Número CAS |
65296-82-4 |
|---|---|
Fórmula molecular |
C14H18N2O5Pt |
Peso molecular |
489.39 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;4-hydroxyphthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H6O5.C6H12N2.Pt/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;7-5-3-1-2-4-6(5)8;/h1-3,9H,(H,10,11)(H,12,13);5-8H,1-4H2;/q;-2;+2 |
Clave InChI |
ZFDPCROUNNDRBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C1=CC(=C(C=C1O)C(=O)O)C(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
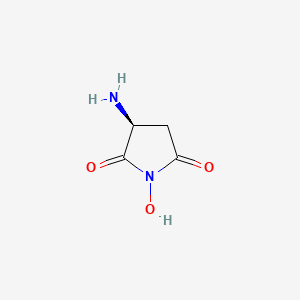
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
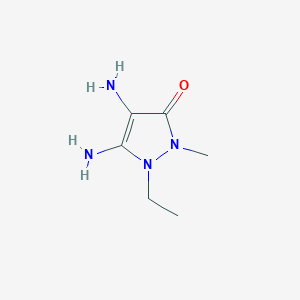

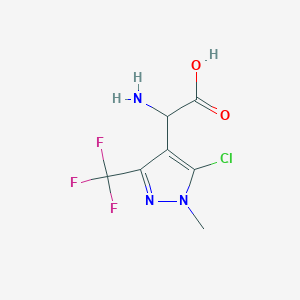
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
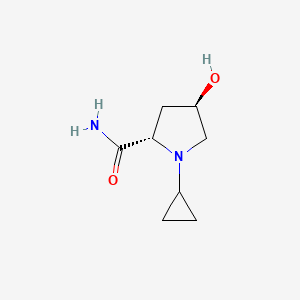

![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)

